The MART-1 protein is encoded by the MART-1 gene, which is located on chromosome 2. The peptide sequence (51-73) has been identified as a major histocompatibility complex (MHC) class II-restricted epitope. Its classification falls under tumor-associated antigens, specifically those associated with melanoma. The recognition of this peptide by T cells is pivotal for developing immunotherapeutic strategies against melanoma .
The synthesis of MART-1(51-73) involves standard fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis techniques. The peptides are typically synthesized using automated synthesizers, ensuring high purity levels (>90%) as verified by analytical high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The synthesized peptides are lyophilized and stored at low temperatures to maintain stability until they are needed for experimental use .
The molecular structure of MART-1(51-73) can be represented as follows:
This sequence contains several key structural features that facilitate its binding to MHC class II molecules, particularly HLA-DR4. The binding affinity of this peptide has been quantitatively assessed, with an IC50 value indicating its capacity to inhibit binding to MHC class II molecules, crucial for T cell activation .
MART-1(51-73) undergoes several critical reactions within the immune system:
The mechanism of action for MART-1(51-73) involves several steps:
MART-1(51-73) has significant applications in cancer immunotherapy:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2